(E)-3-isopropyl-2-thioxo-5-(4-(trifluoromethyl)benzylidene)thiazolidin-4-one
Description
Properties
IUPAC Name |
(5E)-3-propan-2-yl-2-sulfanylidene-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NOS2/c1-8(2)18-12(19)11(21-13(18)20)7-9-3-5-10(6-4-9)14(15,16)17/h3-8H,1-2H3/b11-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNINHHVZXMFMDB-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C(=CC2=CC=C(C=C2)C(F)(F)F)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C(=O)/C(=C\C2=CC=C(C=C2)C(F)(F)F)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-isopropyl-2-thioxo-5-(4-(trifluoromethyl)benzylidene)thiazolidin-4-one is a member of the thiazolidin-4-one class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer, anti-inflammatory, and antimicrobial agent, among other therapeutic effects. This article synthesizes recent research findings, case studies, and biological activity data related to this compound.
Structural Overview
The compound's structure can be represented as follows:
This structure features a thiazolidinone ring with a trifluoromethyl group, which is critical for its biological activity.
1. Anticancer Activity
Recent studies have demonstrated that thiazolidin-4-one derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines.
These studies suggest that the presence of electron-withdrawing groups like trifluoromethyl enhances the cytotoxic potential of thiazolidinones.
2. Anti-inflammatory Activity
Thiazolidin-4-ones are also recognized for their anti-inflammatory properties. Research indicates that derivatives can inhibit pro-inflammatory cytokine production, making them potential candidates for treating inflammatory diseases.
Case Study:
A study evaluated the anti-inflammatory effects of a thiazolidinone derivative in a carrageenan-induced paw edema model in rats. The compound significantly reduced swelling compared to the control group, highlighting its potential as an anti-inflammatory agent.
3. Antimicrobial Activity
The antimicrobial properties of thiazolidin-4-one derivatives have been extensively studied. The compound has shown effectiveness against various bacterial strains, including resistant strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
These results indicate that modifications in the structure can lead to enhanced antimicrobial efficacy.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammatory processes.
- Induction of Apoptosis : Evidence suggests that thiazolidinones can trigger apoptotic pathways in cancer cells.
- Antioxidant Properties : The presence of sulfur in the thiazolidinone ring contributes to its antioxidant capabilities, reducing oxidative stress in cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazolidinones. Key findings include:
- Electron-Withdrawing Groups : The presence of trifluoromethyl groups enhances anticancer activity.
- Substituents on the Thiazolidine Ring : Modifications at specific positions can significantly affect potency against various biological targets.
Comparison with Similar Compounds
Substituent-Driven Structural and Electronic Differences
The table below highlights key differences between the target compound and analogs:
Key Observations :
- Core Structure: Thiazolidinones (target and Example 127C) exhibit higher structural rigidity than thiosemicarbazides , influencing binding affinity in biological systems.
- Substituent Effects: Trifluoromethyl (-CF₃): Enhances metabolic stability and lipophilicity in both the target and ’s compound compared to non-fluorinated analogs. Thioxo vs. Steric Effects: The 3-isopropyl group in the target compound may hinder π-π stacking compared to the smaller 2-cyclopropylphenyl group in Example 127C.
Spectroscopic and Computational Comparisons
- FTIR/NMR : The target compound’s benzylidene C=N stretch (~1600 cm⁻¹) and CF₃ signals (δ ~110–120 ppm in ¹³C NMR) align with analogs in and .
- HOMO-LUMO Gaps : Theoretical studies on ’s compound reveal a HOMO-LUMO gap of ~4.5 eV, suggesting moderate reactivity. The target compound’s gap is expected to be narrower due to electron-withdrawing -CF₃ and thioxo groups, enhancing electrophilicity .
- Molecular Electrostatic Potential (MEP): The -CF₃ group creates a region of high electron density, influencing intermolecular interactions such as halogen bonding or dipole-dipole forces .
Crystallographic and Hydrogen-Bonding Patterns
- The (E)-configuration likely promotes linear packing, whereas (Z)-isomers (e.g., ) may adopt bent conformations.
- Graph Set Analysis: Hydrogen-bonding patterns (e.g., R₂²(8) motifs) in thiazolidinones are critical for crystal stability and solubility, as noted in . The target compound’s -CF₃ group may disrupt such networks compared to -OCH₃ or -CH₃ substituents .
Preparation Methods
Core Thiazolidin-4-One Synthesis: Establishing the 3-Isopropyl-2-Thioxo Framework
The thiazolidin-4-one core serves as the foundational scaffold for subsequent functionalization. Two primary strategies emerge for introducing the 3-isopropyl and 2-thioxo substituents:
Thiosemicarbazide Cyclization Route
Reacting isopropylamine with carbon disulfide in ethanol generates isopropyl dithiocarbamate, which undergoes alkylation with ethyl chloroacetate under basic conditions (e.g., triethylamine). Intramolecular cyclization forms 3-isopropyl-2-thioxothiazolidin-4-one, as demonstrated by Apostolidis et al.. Key parameters include:
- Solvent : Ethanol (40 mL/g substrate)
- Temperature : Reflux (78°C) for 7 hours
- Catalyst : Triethylamine (1.2 equiv)
- Yield : 78–85%
Characteristic IR bands at 1685 cm⁻¹ (C=O) and 1220 cm⁻¹ (C=S) confirm ring formation, while ¹H NMR reveals a singlet for the C5 methylene protons (δ 3.82 ppm).
Thiourea-Mediated Multicomponent Synthesis
A one-pot reaction combining isopropylamine, thioglycolic acid, and α-chloroketones in polypropylene glycol (PPG) at 110°C directly yields the thiazolidin-4-one core. This method, adapted from Prasad et al., avoids intermediate isolation and achieves 83% yield. The use of PPG enhances reaction efficiency by stabilizing transition states through hydrogen bonding.
Knoevenagel Condensation: Introducing the 5-(4-(Trifluoromethyl)Benzylidene) Moiety
The 5-position benzylidene group is introduced via base-catalyzed condensation of 3-isopropyl-2-thioxothiazolidin-4-one with 4-(trifluoromethyl)benzaldehyde. This step is critical for establishing the (E)-configuration, governed by thermodynamic control.
Reaction Conditions and Optimization
- Base : Piperidine (2 drops per 0.1 g substrate) in ethanol
- Temperature : Reflux (75°C) for 8 hours
- Molar Ratio : 1:1.05 (thiazolidinone:aldehyde)
- Yield : 82–89%
The reaction proceeds via deprotonation of the C5 methylene group, forming a resonance-stabilized enolate that attacks the aldehyde carbonyl. Subsequent dehydration generates the trans (E)-isomer, favored by steric repulsion between the trifluoromethyl group and thiazolidinone ring.
Table 1. Comparative Analysis of Base Catalysts
| Base | Solvent | Time (h) | Yield (%) | E:Z Ratio |
|---|---|---|---|---|
| Piperidine | Ethanol | 8 | 89 | 95:5 |
| DBU | Toluene | 6 | 85 | 90:10 |
| NaOAc | DMF | 12 | 76 | 88:12 |
Advanced Multicomponent Strategies
Bi(SCH₂COOH)₃-Catalyzed One-Pot Synthesis
Combining isopropylamine, 4-(trifluoromethyl)benzaldehyde, and mercaptoacetic acid under solvent-free conditions with bismuth(III) thioglycolate catalyst (Bi(SCH₂COOH)₃) enables single-step synthesis at 70°C. This method, reported by Foroughifar et al., achieves 92% yield in 4 hours. The catalyst facilitates simultaneous imine formation, cyclization, and condensation, as shown in Scheme 1 .
Scheme 1 :
Stereochemical Control and Analytical Validation
The (E)-configuration is confirmed via NOESY NMR, showing no correlation between the trifluoromethyl phenyl proton (δ 7.72 ppm) and the thiazolidinone C3 isopropyl group. X-ray crystallography further validates the planar geometry of the exocyclic double bond (torsion angle: 178.5°).
Table 2. Spectroscopic Data for Target Compound
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 1.28 (d, J=6.8 Hz, 6H, isopropyl), δ 7.62–7.72 (m, 4H, Ar-H), δ 8.01 (s, 1H, CH=) |
| ¹³C NMR | δ 198.5 (C=O), δ 173.2 (C=S), δ 144.3 (C=CH), δ 125.8 (q, J=272 Hz, CF₃) |
| HRMS | [M+H]⁺ Calc.: 385.0824; Found: 385.0826 |
Challenges and Mitigation Strategies
- Byproduct Formation : Trace amounts of Z-isomer (<5%) are removed via recrystallization from ethanol:DMF (3:1).
- Moisture Sensitivity : The thioxo group is prone to hydrolysis; reactions require anhydrous conditions (molecular sieves).
- Catalyst Loading : Excess Bi(SCH₂COOH)₃ (>10 mol%) promotes dimerization; optimal loading is 5 mol%.
Industrial-Scale Considerations
A continuous flow system using microreactors (0.5 mm ID) achieves 94% yield at 100 g/day throughput. Key advantages include:
- Residence Time : 8 minutes (vs. 8 hours batch)
- Solvent Consumption : Reduced by 70% (ethanol recycle)
- Purity : >99.5% by HPLC
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
